methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
CAS No.: 923559-99-3
Cat. No.: VC21487181
Molecular Formula: C20H13Cl2NO4S
Molecular Weight: 434.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923559-99-3 |
|---|---|
| Molecular Formula | C20H13Cl2NO4S |
| Molecular Weight | 434.3g/mol |
| IUPAC Name | methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
| Standard InChI | InChI=1S/C20H13Cl2NO4S/c1-26-19(24)16-14(10-7-6-9(21)8-12(10)22)15-17(27-18(16)23)11-4-2-3-5-13(11)28-20(15)25/h2-8,14H,23H2,1H3 |
| Standard InChI Key | WHSZYNIQNNSNLN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N |
| Canonical SMILES | COC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N |
Introduction
Methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound characterized by its unique thiochromeno-pyran structure. This compound has garnered interest in various scientific fields due to its potential biological activities and chemical reactivity.
Synthesis of Methyl 2-Amino-4-(2,4-Dichlorophenyl)-5-Oxo-4H,5H-Thiochromeno[4,3-b]Pyran-3-Carboxylate
The synthesis typically involves multi-step organic reactions, which may include:
-
Formation of the thiochromeno core.
-
Introduction of the dichlorophenyl substituent.
-
Functionalization to incorporate the amino and carboxylate groups.
Biological Activities
Research indicates that derivatives of thiochromeno compounds exhibit various biological activities:
-
Anti-inflammatory Properties: Potential applications in treating inflammatory conditions.
-
Anticancer Activity: Some studies suggest effectiveness against certain cancer cell lines.
-
Antimicrobial Effects: Demonstrated activity against various microbial strains.
Research Findings
Recent studies have explored the interactions of methyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate with biological macromolecules:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume